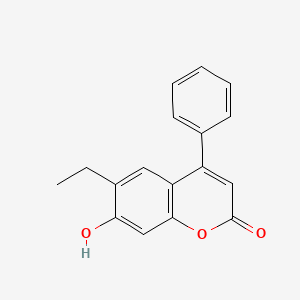

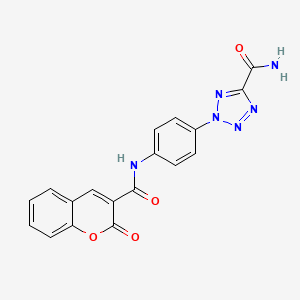

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 130182-00-2 . It has a molecular weight of 266.3 .

Synthesis Analysis

The synthesis of coumarin derivatives, which includes “6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing such compounds .Molecular Structure Analysis

The InChI Code for “6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is 1S/C17H14O3/c1-2-11-8-14-13 (12-6-4-3-5-7-12)9-17 (19)20-16 (14)10-15 (11)18/h3-10,18H,2H2,1H3 .Aplicaciones Científicas De Investigación

Antioxidant Activity

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been studied for its potent antioxidant properties. This compound can neutralize free radicals, thereby reducing oxidative stress in biological systems. This makes it a valuable candidate for developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Research has shown that 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one exhibits significant anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This property is particularly useful in the development of therapies for chronic inflammatory conditions like arthritis and inflammatory bowel disease .

Anticancer Potential

This compound has demonstrated promising anticancer properties in various studies. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The ability to target cancer cells while sparing normal cells makes it a potential candidate for cancer treatment, particularly for cancers such as breast, lung, and colon cancer .

Antimicrobial Activity

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been found to possess antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .

Neuroprotective Effects

Studies have indicated that this compound has neuroprotective properties, which can protect neurons from damage and death. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where neuronal damage is a hallmark .

Cardioprotective Properties

Research has also explored the cardioprotective effects of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one. It can help in reducing the risk of cardiovascular diseases by improving heart function, reducing lipid levels, and preventing the formation of atherosclerotic plaques .

Propiedades

IUPAC Name |

6-ethyl-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFGBBUZDWJTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)

![4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2795175.png)

![Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2795178.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)

![N-methyl-N-(2-{4-[1-(2-pyrimidinyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2795185.png)